molecular formula C6H12BrN B1600657 4-(Bromomethyl)piperidine CAS No. 69719-84-2

4-(Bromomethyl)piperidine

Cat. No.: B1600657
CAS No.: 69719-84-2
M. Wt: 178.07 g/mol
InChI Key: UHEVNPHRPRHQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)piperidine is an organic compound with the molecular formula C6H12BrN It is a piperidine derivative where a bromomethyl group is attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)piperidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpiperidine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer brominating agents and solvents is also considered to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to form piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of piperidine.

    Oxidation: Products include piperidine carboxylic acids or ketones.

    Reduction: Products include 4-methylpiperidine.

Scientific Research Applications

4-(Bromomethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)piperidine depends on its application. In biological systems, it may act by modifying specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact mechanism varies based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)piperidine is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(bromomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVNPHRPRHQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542397
Record name 4-(Bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69719-84-2
Record name 4-(Bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)piperidine
Reactant of Route 2
4-(Bromomethyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)piperidine
Reactant of Route 5
4-(Bromomethyl)piperidine
Reactant of Route 6
4-(Bromomethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.